8-[(Tert-butoxy)carbonyl]-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid
Description
8-[(Tert-butoxy)carbonyl]-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid (CAS: 1250999-58-6) is a spirocyclic compound featuring a unique 5-oxa-8-azaspiro[3.5]nonane core. Its molecular formula is C₁₃H₂₁NO₅, with a molecular weight of 271.31 g/mol . The structure includes a tert-butoxycarbonyl (Boc) group, a carboxylic acid moiety, and a spiro junction linking a tetrahydrofuran-like oxygen-containing ring (5-oxa) to a piperidine-like nitrogen-containing ring (8-aza). This compound is widely used in pharmaceutical research as a building block for drug discovery, particularly in the synthesis of protease inhibitors and other bioactive molecules requiring rigid, three-dimensional frameworks .
Properties
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-8-18-13(5-4-6-13)9(14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELYYSJPWVGGHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1C(=O)O)CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(Tert-butoxy)carbonyl]-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Oxidation and Functionalization: Further oxidation and functionalization steps are carried out to introduce the carboxylic acid group at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-[(Tert-butoxy)carbonyl]-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The Boc protecting group can be removed or substituted under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Reactivity
The compound exhibits several functional groups that contribute to its reactivity:
- Tert-butoxycarbonyl Group : This group can be removed under acidic conditions, revealing a free amine that can participate in further reactions such as acylation or alkylation.
- Carboxylic Acid Group : This functionality allows for esterification or amidation reactions, potentially leading to derivatives with enhanced biological activity or solubility.
Medicinal Chemistry Applications
Research indicates that compounds with similar structures to 8-[(Tert-butoxy)carbonyl]-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound could inhibit the growth of certain bacterial strains, making it a potential candidate for developing new antibiotics.
- Anti-inflammatory Properties : Compounds in this category have shown promise in reducing inflammation through modulation of specific biochemical pathways.
- Anticancer Potential : The ability of similar compounds to interact with cellular receptors suggests potential applications in cancer therapy, particularly through mechanisms that induce apoptosis in cancer cells .
While research on 8-[(Tert-butoxy)carbonyl]-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid is still emerging, some studies highlight its potential:
- Cytotoxicity : In vitro tests have indicated significant cytotoxic effects against various cancer cell lines, with IC50 values suggesting effectiveness at micromolar concentrations.
- Neuroprotective Effects : Initial findings suggest that the compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disease therapies .
Synthesis and Derivative Development
The synthesis of 8-[(Tert-butoxy)carbonyl]-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid typically involves multi-step organic reactions. The ability to modify its structure through various chemical reactions opens avenues for creating derivatives that may possess enhanced pharmacological properties.
Mechanism of Action
The mechanism of action of 8-[(Tert-butoxy)carbonyl]-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides protection during synthetic transformations, allowing for selective reactions at other sites within the molecule. The spirocyclic structure contributes to its stability and reactivity, making it a valuable intermediate in various chemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in the Spiro[3.5]nonane Family
The spiro[3.5]nonane scaffold is a versatile template for drug design. Below is a comparative analysis of key analogs:
Key Observations:
- Functional Group Positioning: The placement of the carboxylic acid (positions 2 vs. For example, the cis-isomer (CAS: 2725791-29-5) is reported to exhibit improved crystallinity compared to the reference compound .
- Amino vs. Carboxylic Acid Substitution: The amino analog (C₁₃H₂₄N₂O₂) lacks the acidic proton, making it more lipophilic and suitable for blood-brain barrier penetration in CNS drug candidates .
Broader Spirocyclic and Bicyclic Analogs
Beyond the spiro[3.5]nonane family, structurally related bicyclic compounds are also relevant:
Key Observations:
- Ring Size and Strain : Smaller spiro systems (e.g., spiro[2.5]octane) exhibit higher ring strain, which can affect conformational stability and synthetic accessibility .
- Bicyclic vs. Spiro Frameworks: Bicyclo[3.2.1]octane derivatives (e.g., CAS: 1366053-52-2) offer rigid, non-spiro architectures preferred in kinase inhibitor design .
Physicochemical and Pharmacokinetic Properties
Comparative data for select compounds:
Key Findings:
Biological Activity
The compound 8-[(Tert-butoxy)carbonyl]-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid , also known by its IUPAC name (2s,4s)-8-[(tert-butoxy)carbonyl]-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid, is a member of the spirocyclic compound family that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of 8-[(Tert-butoxy)carbonyl]-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid is , with a molecular weight of approximately 271 Da. The compound features a spirocyclic structure that contributes to its unique biological profile.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C13H21NO5 |
| Molecular Weight | 271 Da |
| LogP | 0.93 |
| Polar Surface Area (Ų) | 76 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Research indicates that compounds similar to 8-[(Tert-butoxy)carbonyl]-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid may exhibit a variety of biological activities, including:
- Antibacterial Activity : The compound has been studied for its potential to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators.
- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways, which can be crucial in disease treatment.
Study 1: Antibacterial Activity
A study published in the Beilstein Journal of Organic Chemistry reported on the synthesis and evaluation of spirocyclic derivatives, including those related to our compound. The derivatives demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
Study 2: Anticancer Effects
In vitro studies have shown that similar spirocyclic compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways leading to apoptosis and cell cycle arrest .
Toxicity Profile
The safety profile of 8-[(Tert-butoxy)carbonyl]-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid indicates potential skin and eye irritation based on preliminary toxicity assessments . Further studies are necessary to establish a comprehensive toxicity profile.
Q & A
Basic: What synthetic routes are recommended for synthesizing 8-[(Tert-butoxy)carbonyl]-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid?
Answer:
A common approach involves utilizing spirocyclic intermediates with tert-butoxycarbonyl (Boc) protection. For example, tert-butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 2306275-77-2) can serve as a precursor, where the carboxylic acid moiety is introduced via hydrolysis or oxidation steps . Key steps include:
- Protection/Deprotection : Boc groups are stable under basic conditions but cleaved under acidic environments (e.g., TFA), enabling selective functionalization.
- Cyclization : Ring closure via nucleophilic substitution or condensation reactions to form the spirocyclic core.
- Purification : Column chromatography or recrystallization to isolate the product.
Advanced: How can discrepancies in NMR data during synthesis be resolved?
Answer:
Contradictions in NMR spectra (e.g., unexpected splitting or shifts) often arise from conformational flexibility or impurities. Methodological strategies include:
- Decoupling Experiments : Identify scalar coupling interactions to assign stereochemistry.
- Variable-Temperature NMR : Assess dynamic processes (e.g., ring puckering) that cause signal broadening.
- 2D Techniques (COSY, HSQC) : Resolve overlapping peaks by correlating [1]H-[13]C or [1]H-[1]H couplings.
- Comparative Analysis : Cross-reference with analogous spiro compounds (e.g., tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate, CAS: 1892578-21-0) to validate assignments .
Basic: What safety precautions are critical when handling this compound?
Answer:
Safety protocols derived from spirocyclic Boc-protected analogs include:
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (P260: Do not breathe dust) .
- Storage : Keep in a cool, dry place away from strong acids/bases (P403: Store in a well-ventilated place) .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste (P501: Dispose of contents/container per regulations) .
Advanced: How can reaction conditions be optimized to minimize byproduct formation?
Answer:
Byproduct mitigation requires systematic optimization:
- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading to identify ideal parameters. For example, tert-butyl spiro compounds often require anhydrous conditions to prevent Boc group cleavage .
- In Situ Monitoring : Use HPLC or LC-MS to track intermediate stability and adjust reaction times.
- Catalyst Screening : Test palladium or ruthenium catalysts for hydrogenation steps, as over-reduction can generate undesired stereoisomers .
Basic: What analytical techniques are suitable for characterizing this compound?
Answer:
- NMR Spectroscopy : [1]H/[13]C NMR to confirm spirocyclic structure and Boc group integrity. Missing data in analogs (e.g., tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate) necessitates empirical determination .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C12H20N2O3, MW 240.3) and fragmentation patterns .
- HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 210–254 nm.
Advanced: What strategies improve stability under acidic or oxidative conditions?
Answer:
- pH Stability Studies : Perform accelerated degradation tests in buffers (pH 1–12) to identify degradation pathways. For example, Boc groups hydrolyze in strong acids (e.g., HCl), requiring neutralization post-reaction .
- Protective Additives : Add antioxidants (e.g., BHT) or chelating agents to mitigate oxidation of the carboxylic acid moiety .
- Lyophilization : Stabilize the compound as a lyophilized powder if aqueous solubility is low .
Basic: How is solubility determined experimentally for this compound?
Answer:
- Shake-Flask Method : Saturate solvents (e.g., DMSO, THF, water) with the compound, filter, and quantify via UV-Vis spectroscopy.
- Partition Coefficient (LogP) : Use octanol-water partitioning to predict membrane permeability. Data gaps in analogs (e.g., tert-butyl 2-azaspiro[3.5]nonane derivatives) highlight the need for empirical measurement .
Advanced: How to interpret contradictory results in catalytic hydrogenation of this compound?
Answer:
- Catalyst Poisoning : Test for sulfur or amine residues that deactivate palladium catalysts.
- Pressure Optimization : Higher H2 pressure (e.g., 50–100 psi) may suppress side reactions like over-reduction.
- Byproduct Analysis : Use GC-MS to identify decomposition products (e.g., CO, NOx under thermal stress) and adjust reaction stoichiometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
